1-(2,4-dinitrophenyl)-6-nitro-1H-indazole
Description
1-(2,4-Dinitrophenyl)-6-nitro-1H-indazole is a complex organic compound characterized by the presence of nitro groups and an indazole ring
Properties
IUPAC Name |
1-(2,4-dinitrophenyl)-6-nitroindazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N5O6/c19-16(20)9-2-1-8-7-14-15(12(8)5-9)11-4-3-10(17(21)22)6-13(11)18(23)24/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYRZYMKPQFDRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N(N=C2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,4-dinitrophenyl)-6-nitro-1H-indazole typically involves multiple steps. One common method includes the nitration of phenylhydrazine derivatives, followed by cyclization to form the indazole ring. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the correct formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2,4-Dinitrophenyl)-6-nitro-1H-indazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different nitro derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or hydrogen gas, resulting in the conversion of nitro groups to amino groups.
Common reagents used in these reactions include sulfuric acid, sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,4-Dinitrophenyl)-6-nitro-1H-indazole has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical studies, particularly in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-(2,4-dinitrophenyl)-6-nitro-1H-indazole involves its interaction with cellular components, particularly enzymes and proteins. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress within cells. This oxidative stress can affect various cellular pathways, including those involved in energy metabolism and cell signaling .
Comparison with Similar Compounds
1-(2,4-Dinitrophenyl)-6-nitro-1H-indazole can be compared to other nitro-substituted indazole derivatives, such as:
2,4-Dinitrophenylhydrazine: Known for its use in the detection of carbonyl compounds, this compound shares similar nitro functional groups but differs in its overall structure and reactivity.
2,4-Dinitrophenol: This compound is known for its use as a metabolic uncoupler and has similar nitro groups but a different core structure.
The uniqueness of this compound lies in its specific arrangement of functional groups and its resulting chemical properties, which make it suitable for a wide range of applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
